molecular formula C25H21NO3 B5210434 N-[(2-hydroxynaphthyl)phenylmethyl](2-methoxyphenyl)carboxamide

N-[(2-hydroxynaphthyl)phenylmethyl](2-methoxyphenyl)carboxamide

Cat. No.: B5210434
M. Wt: 383.4 g/mol
InChI Key: QEGFNJKRANLPDR-UHFFFAOYSA-N
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Description

N-(2-hydroxynaphthyl)phenylmethylcarboxamide is a complex organic compound with a unique structure that combines a naphthalene ring, a phenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxynaphthyl)phenylmethylcarboxamide typically involves a multi-step processThe final step involves the formation of the carboxamide group via an amide coupling reaction using reagents such as carbodiimides or acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxynaphthyl)phenylmethylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-hydroxynaphthyl)phenylmethylcarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxynaphthyl)phenylmethylcarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methoxybenzamide
  • Dichloroaniline derivatives

Uniqueness

N-(2-hydroxynaphthyl)phenylmethylcarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher specificity in its interactions .

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c1-29-22-14-8-7-13-20(22)25(28)26-24(18-10-3-2-4-11-18)23-19-12-6-5-9-17(19)15-16-21(23)27/h2-16,24,27H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGFNJKRANLPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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